

# Solubility of 6-Methyl-4-octanol in water and organic solvents

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## Compound of Interest

Compound Name: 6-Methyl-4-octanol

Cat. No.: B14477398

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## Solubility Profile of 6-Methyl-4-octanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **6-Methyl-4-octanol** in aqueous and organic media. Due to the limited availability of direct experimental data for this specific branched alcohol, this guide synthesizes predicted values, data from isomeric compounds, and established principles of chemical solubility to offer a robust profile for practical applications in research and development.

## Physicochemical Properties of 6-Methyl-4-octanol

Understanding the fundamental physicochemical properties of **6-Methyl-4-octanol** is crucial for interpreting its solubility behavior.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>20</sub> O	PubChem[1]
Molecular Weight	144.25 g/mol	PubChem[1]
IUPAC Name	6-methyloctan-4-ol	PubChem[1]
CAS Number	66793-82-6	NIST WebBook[2]
Computed XLogP3	3.1	PubChem[1]

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the solubility of a compound in both aqueous and lipid environments. A LogP value of 3.1 indicates that **6-Methyl-4-octanol** is significantly more soluble in octanol (a surrogate for lipids) than in water, suggesting it is a hydrophobic or lipophilic molecule.

## Solubility in Water

Direct experimental data for the aqueous solubility of **6-Methyl-4-octanol** is not readily available in the literature. However, its solubility can be estimated from its LogP value and compared with the known solubilities of its isomers.

**Prediction for 6-Methyl-4-octanol:** The relatively high LogP value of 3.1 suggests that **6-Methyl-4-octanol** has low solubility in water. Generally, as the carbon chain length of an alcohol increases, its aqueous solubility decreases due to the larger nonpolar hydrocarbon portion.[3][4][5]

Comparative Solubility of C8 and C9 Alcohol Isomers:

Compound	Structure	Water Solubility (at 20-25°C)	Reference
1-Octanol	Straight-chain	~500 mg/L	[6]
2-Ethyl-1-hexanol	Branched	~1100 mg/L	[7]
6-Methyl-4-octanol	Branched	Predicted to be low	-

The presence of branching in the carbon chain, as seen in 2-ethyl-1-hexanol, can slightly increase water solubility compared to its straight-chain isomer, 1-octanol. This is attributed to the more compact structure of branched isomers, which disrupts the hydrogen-bonding network of water to a lesser extent.[3] Based on this trend, the water solubility of **6-Methyl-4-octanol** is expected to be in a similar low mg/L range.

## Solubility in Organic Solvents

As a lipophilic compound, **6-Methyl-4-octanol** is expected to be readily soluble in a wide range of organic solvents, particularly those with low polarity. The principle of "like dissolves like" is the guiding factor for its solubility in organic media.

Qualitative Solubility Data and Predictions:

Organic Solvent	Predicted/Observed Solubility of 6-Methyl-4-octanol and Isomers	Polarity
Methanol	Slightly soluble (for 6-methyl-1-octanol)	Polar Protic
Ethanol	Expected to be soluble (2-ethyl-1-hexanol is soluble)[8]	Polar Protic
Acetone	Expected to be soluble (2-ethyl-1-hexanol is soluble)[8]	Polar Aprotic
Chloroform	Sparingly soluble (for 6-methyl-1-octanol)	Nonpolar
Dichloromethane	Expected to be soluble (2-ethyl-1-hexanol is soluble)[8]	Nonpolar
Hexane	Expected to be soluble	Nonpolar
Toluene	Expected to be soluble	Nonpolar

The hydroxyl group of **6-Methyl-4-octanol** allows for hydrogen bonding, which can contribute to its solubility in polar protic solvents like ethanol. However, the dominant nonpolar alkyl chain dictates its high solubility in nonpolar solvents.

## Experimental Protocols for Solubility Determination

For precise quantification of the solubility of **6-Methyl-4-octanol**, the following experimental methodologies are recommended.

### Shake-Flask Method for Aqueous Solubility (OECD Guideline 105)

This is a standard method for determining the water solubility of substances.

Methodology:

- **Preparation of a Saturated Solution:** An excess amount of **6-Methyl-4-octanol** is added to a known volume of deionized water in a flask.
- **Equilibration:** The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand to allow for the separation of the undissolved alcohol. Centrifugation can be used to facilitate this process.
- **Sampling and Analysis:** A sample of the clear aqueous phase is carefully withdrawn. The concentration of **6-Methyl-4-octanol** in the sample is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

### Visual Method for Solubility in Organic Solvents

A straightforward method to determine the miscibility or solubility in various organic solvents.

Methodology:

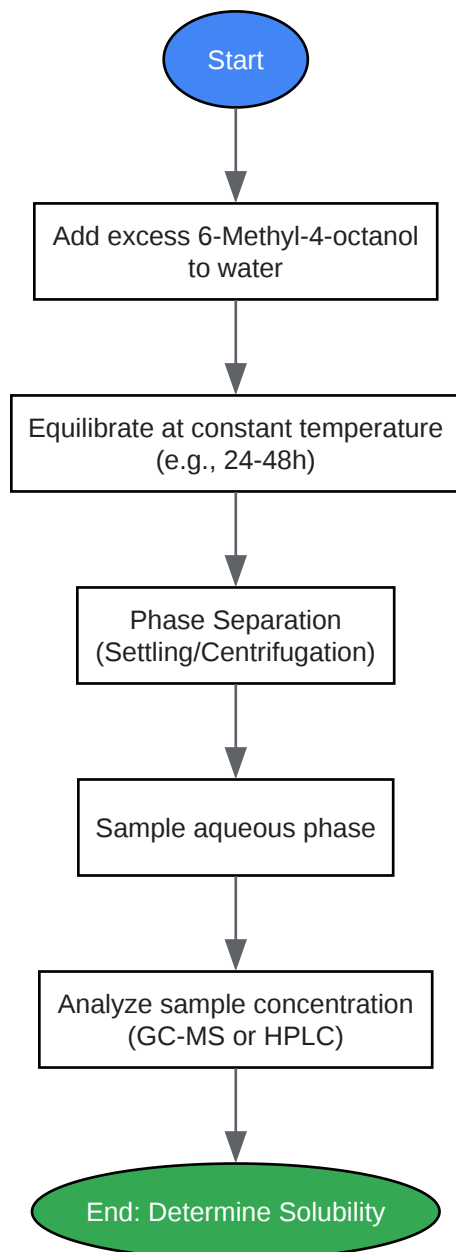
- **Solvent Addition:** A known volume of **6-Methyl-4-octanol** is placed in a test tube.
- **Titration with Solvent:** The organic solvent of interest is added dropwise with constant agitation.

- Observation: The mixture is visually inspected for homogeneity. The point at which the solution becomes clear and a single phase is observed indicates miscibility or the solubility limit. For quantitative determination, a known mass of the alcohol can be titrated with the solvent until dissolution.

## Visualizations

### Logical Relationship of Solubility

## Workflow for Shake-Flask Aqueous Solubility Determination



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